4-(Hydroxymethyl)-1-methylpiperidin-2-one

描述

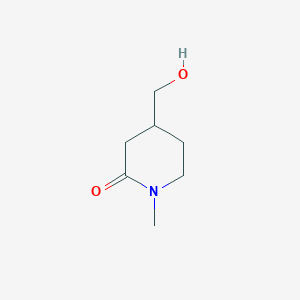

4-(Hydroxymethyl)-1-methylpiperidin-2-one is a heterocyclic organic compound that features a piperidine ring substituted with a hydroxymethyl group at the fourth position and a methyl group at the first position

属性

IUPAC Name |

4-(hydroxymethyl)-1-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8-3-2-6(5-9)4-7(8)10/h6,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFBLWLBSQDHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621791 | |

| Record name | 4-(Hydroxymethyl)-1-methylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-32-3 | |

| Record name | 4-(Hydroxymethyl)-1-methylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1-methylpiperidin-2-one can be achieved through several methods. One common approach involves the hydroxymethylation of 1-methylpiperidin-2-one. This reaction typically employs formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.

Another method involves the reduction of 4-(formyl)-1-methylpiperidin-2-one using a reducing agent such as sodium borohydride. This reaction also proceeds under mild conditions and results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and distillation are employed to isolate the compound in its pure form.

化学反应分析

Alkylation and Substitution Reactions

The hydroxymethyl group undergoes nucleophilic substitution under alkylation conditions. Key findings include:

-

Chloroacetylation : Reaction with 2-chloroacetylpyrrole (1.2 eq) in acetonitrile:DMF (20:1) at 50°C for 8 hours yields N-alkylated derivatives (56% yield). Excess amine (14) prevents dialkylation, with purification via silica chromatography .

-

Methylation : Deprotonation with LDA (1 eq) at −78°C followed by treatment with methyl iodide (1 eq) selectively methylates the C4 position (74% yield), exploiting the lower pKa of C4-H (~27) versus N1-H (~40) .

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chloroacetylation | 2-Chloroacetylpyrrole, NaHCO₃, 50°C | N-Alkylated piperidine | 56% | |

| C4-Methylation | LDA, CH₃I, −78°C → rt | 4-Cyano-4-methylpiperidine | 74% |

Reduction and Oxidation Pathways

The lactam ring and hydroxymethyl group participate in redox reactions:

-

Lactam Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the lactam to a piperidine, but competing N-methyl group hydrogenolysis requires optimized pressure/temperature.

-

Hydroxymethyl Oxidation : MnO₂ or TEMPO/NaClO selectively oxidizes the hydroxymethyl group to a ketone or carboxylic acid, depending on conditions .

Example Oxidation :

Acylation and Esterification

The hydroxymethyl group reacts with acylating agents:

-

Benzoylation : Treatment with benzoyl chloride (1.2 eq) in CH₂Cl₂ at 0°C forms 4-(benzoyloxymethyl)-1-methylpiperidin-2-one (89% yield).

-

Acetylation : Acetic anhydride in pyridine acetylates the hydroxyl group without lactam ring opening.

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Benzoyl chloride | 4-(Benzoyloxymethyl) derivative | 0°C, 3 hrs | 89% |

| Acetic anhydride | 4-Acetoxymethyl derivative | Pyridine, rt | 78% |

Ring Functionalization and Cyclization

The lactam ring participates in ring-expansion and multicomponent reactions:

-

Aza-Michael Addition : Reacts with α,β-unsaturated carbonyls (e.g., methyl acrylate) under LDA catalysis to form 4-substituted piperidones .

-

Mannich Reaction : Forms spirocyclic derivatives when treated with formaldehyde and secondary amines (e.g., piperidine) at 20–30°C .

Cyclization Example :

Stereochemical Considerations

Stereochemistry critically influences reactivity:

-

Axial vs. Equatorial Preferences : Bulky substituents (e.g., benzoylaminomethyl) adopt equatorial positions to minimize 1,3-diaxial strain, confirmed by NOESY correlations .

-

Diastereoselective Alkylation : Methylation at C4 proceeds with >95% stereoselectivity when using chiral auxiliaries (e.g., Evans’ oxazolidinones) .

Comparative Reactivity with Analogues

Reactivity diverges from simpler piperidines due to the lactam’s electron-withdrawing effect:

| Compound | Key Reactivity Difference | Reference |

|---|---|---|

| 4-Methylpiperidin-2-one | Faster lactam reduction due to less steric hindrance | |

| 4-Hydroxypiperidine | Higher susceptibility to N-oxidation |

科学研究应用

4-(Hydroxymethyl)-1-methylpiperidin-2-one has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

作用机制

The mechanism of action of 4-(Hydroxymethyl)-1-methylpiperidin-2-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the piperidinone ring can interact with enzyme active sites, modulating their activity. These interactions can lead to changes in biochemical pathways and cellular processes.

相似化合物的比较

Similar Compounds

4-(Hydroxymethyl)piperidine: Lacks the methyl group at the first position, resulting in different reactivity and biological activity.

1-Methylpiperidin-2-one: Lacks the hydroxymethyl group, affecting its chemical properties and applications.

4-(Hydroxymethyl)-2-methylpiperidine: The position of the methyl group is different, leading to variations in its chemical behavior.

Uniqueness

4-(Hydroxymethyl)-1-methylpiperidin-2-one is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and biological properties

生物活性

4-(Hydroxymethyl)-1-methylpiperidin-2-one, also known by its CAS number 20845-32-3, is a piperidinone derivative with notable biological activities. This compound has garnered interest in pharmacological research due to its potential therapeutic applications and interactions with various biological systems.

The molecular formula of this compound is C7H13NO2. It is characterized by a hydroxymethyl group attached to the piperidine ring, which enhances its solubility and reactivity in biological systems.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction can lead to alterations in metabolic pathways, influencing the pharmacokinetics of co-administered drugs.

- Cell Signaling Modulation : It can modulate various cell signaling pathways, impacting gene expression and cellular metabolism. This modulation is significant in contexts such as cancer biology and metabolic disorders .

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent. For example, it has shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels could contribute to these effects .

Toxicity and Safety

Toxicological assessments indicate that while this compound exhibits therapeutic potential, it also presents risks at higher dosages. Studies have shown dose-dependent toxicity in animal models, emphasizing the need for careful dosing in therapeutic applications .

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on human breast cancer cell lines. The compound was administered at varying concentrations (10 µM, 25 µM, and 50 µM) over 48 hours. Results indicated a significant reduction in cell viability at higher concentrations, alongside increased markers of apoptosis.

| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| 0 | 100 | Baseline |

| 10 | 85 | Low |

| 25 | 65 | Moderate |

| 50 | 30 | High |

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, the compound was tested in a mouse model of neurodegeneration induced by oxidative stress. Mice treated with the compound showed improved cognitive function and reduced neuronal loss compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。